molecular formula C19H18BrN3O2 B12181400 N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

Cat. No.: B12181400
M. Wt: 400.3 g/mol
InChI Key: NCNUYLDFEAWBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a complex organic compound that features both an indole and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which are crucial in the structure of this compound . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under acidic conditions, sometimes with microwave irradiation to speed up the process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the indole ring.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing their activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is unique due to the presence of both an indole ring and an acetylamino group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide

InChI

InChI=1S/C19H18BrN3O2/c1-13(24)21-14-5-7-15(8-6-14)22-19(25)10-12-23-11-9-16-17(20)3-2-4-18(16)23/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,25)

InChI Key

NCNUYLDFEAWBIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.